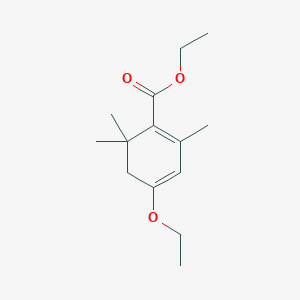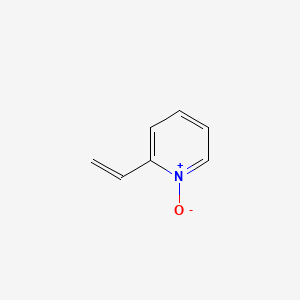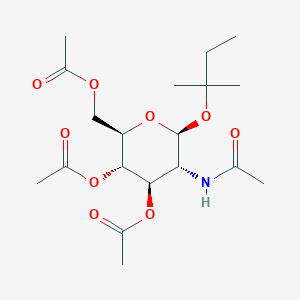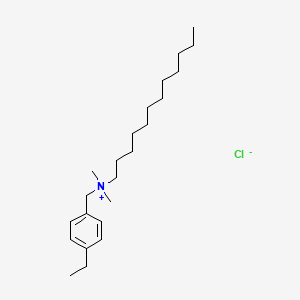
加拿大防风藤碱
描述
Canadine, also known as (S)-tetrahydroberberine and xanthopuccine, is a benzylisoquinoline alkaloid (BIA) of the protoberberine structural subgroup. It is present in many plants from the family Papaveraceae, such as Corydalis yanhusuo and C. turtschaninovii .
Synthesis Analysis
The biosynthesis of Canadine involves several genes from plants and bacteria. Overexpressing bottleneck enzymes, fermentation scale-up, and heating treatment after fermentation increased berberine titer . The high accumulation of Canadine and relatively low berberine production indicates that the Canadine to berberine conversion catalyzed by STOX is another major bottleneck in the berberine . A concise asymmetric total synthesis of Canadine has been accomplished in three steps from the commercially available corresponding disubstituted phenylethylamine and disubstituted benzaldehyde .Molecular Structure Analysis
Canadine has a molecular formula of C20H21NO4 and a molecular weight of 339.4 g/mol . Its IUPAC name is 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo . The structure of Canadine is complex, with methoxy groups at positions 9 and 10 .Physical And Chemical Properties Analysis
Canadine has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 93.2±0.4 cm3 and a polar surface area of 40 Å2 .科学研究应用
1. 药用价值和药理活性
加拿大防风藤碱是金盏藤中的一种重要植物化学物质,具有多种药理活性。它已被发现对胃炎、结肠炎、溃疡、食欲不振、肝病、胆汁分泌失调、蛇咬伤和阴道炎等传统药用具有疗效。科学研究表明,它具有抑制乙酰胆碱酯酶的潜力,以及抗癌、抗菌、抗过敏和抗氧化活性。现代分析工具被用于金盏藤中加拿大防风藤碱的分离和定量,突出了其药用价值和多样的药理应用 (Patel, 2021).
2. 杀虫活性
加拿大防风藤碱表现出显著的杀虫特性。对黑腹果蝇的研究表明,加拿大防风藤碱在特定浓度下对幼虫和成虫的死亡率很高,这表明其作为天然杀虫剂的潜力 (Miyazawa, Yoshio, Ishikawa, & Kameoka, 1996).
3. 成肌细胞分化和防止肌肉萎缩
对 C2C12 细胞的研究表明,从延胡索中提取的加拿大防风藤碱可以刺激成肌细胞分化,并防止肌肉萎缩,例如恶病质和肌肉减少症引起的肌肉萎缩。它增强了肌纤维面积、肌蛋白含量和肌肉力量,这表明它可用于治疗涉及肌肉萎缩的肌肉疾病和病症 (Lee et al., 2017).
4. 酵母生产用于药用
经过工程改造以表达原小檗碱生物碱(包括 (S)-加拿大防风藤碱)生产途径的酵母已经得到优化。这种生物技术方法促进了药用特性的研究和基于生物碱的药物的开发,提高了疗效和安全性。工程酵母菌株显示出显着的加拿大防风藤碱产量,有助于扩展其他传统药物的生产途径 (Galanie & Smolke, 2015).
5. 分析和量子化学研究
加拿大防风藤碱的结构和光谱分析已使用从头算哈特里-福克和密度泛函理论进行。这项研究对于药品的质量控制和理解药物-受体相互作用很有价值,它提供了对其稳定性、超共轭相互作用和作为非线性光学材料的潜力的见解 (Joshi et al., 2018).
作用机制
- Canadine primarily interacts with two key receptors:
- Canadine’s downstream effects involve:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022724 | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
522-97-4, 29074-38-2, 5096-57-1 | |
| Record name | (±)-Tetrahydroberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Canadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Canadine has the molecular formula C20H21NO4 and a molecular weight of 339.38 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize Canadine. These include IR, 1H NMR, 13C NMR, and MS. [, , ] For detailed spectroscopic data, please refer to the cited studies.
A: Research suggests that Canadine interacts with multiple targets, including dopamine D2 receptors, 5-HT1A receptors, and possibly adrenergic and adenosinic receptors. [, , ]
A: Canadine exhibits micromolar affinity for dopamine D2 receptors, acting as an antagonist. This interaction may contribute to its beneficial effects on gastric emptying and gastrointestinal motility. []
A: Canadine acts as an agonist at 5-HT1A receptors. This interaction likely plays a role in its ability to enhance gastric accommodation. []
A: While studies suggest a potential interaction with adrenergic and adenosinic receptors, further research is needed to confirm these findings and elucidate the specific mechanisms involved. []
A: (S)-Tetrahydroberberine Oxidase is an enzyme involved in the later stages of Canadine biosynthesis, specifically in the conversion of (S)-Tetrahydrocolumbamine to (S)-Tetrahydroberberine ((S)-Canadine). []
A: Yes, researchers have successfully increased Canadine production in Papaver somniferum cultivars by overexpressing genes encoding enzymes involved in its biosynthesis. []
A: Yes, in vitro studies have shown that Canadine can inhibit epithelial-mesenchymal transition (EMT) in cervical cancer cell lines and protect myoblasts from atrophy. [, ]
A: Animal studies have demonstrated various effects of Canadine, including: * Enhanced gastrointestinal motor function in rats [] * Protection against myocardial ischemia-reperfusion injury in rats [] * Inhibition of platelet aggregation and thrombosis in rabbits and rats [, ]
A: Researchers frequently employ techniques like High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, DAD, MS) to analyze Canadine in plant materials and biological samples. [, , , ]
A: Yes, capillary electrophoresis, particularly in combination with conductivity measurements or cyclodextrin-modified micellar electrokinetic chromatography, has been successfully applied for separating and quantifying Canadine and related alkaloids. [, ]
A: Studies show that while berberine and hydrastine levels remain stable, Canadine content in Hydrastis canadensis decreases with increasing drying temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)




